3-Aminotetrahydrofuran
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 3-Aminotetrahydrofuran involves the amidation and Hofmann degradation of tetrahydrofuran-3-formic acid . This method is efficient for industrial production as it has a short production cycle, high yield, and stable product quality . Another method involves the use of acrylonitrile as a starting material, followed by an addition reaction with 2-ethylene .
Industrial Production Methods: The industrial production of this compound typically involves the synthesis of chiral and racemic forms of the compound . The process is applicable for substituted chiral-3-aminotetrahydrofuran derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Aminotetrahydrofuran undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions include various substituted tetrahydrofuran derivatives .
Scientific Research Applications
3-Aminotetrahydrofuran has a wide range of scientific research applications. It is used in the synthesis of pharmaceutical intermediates, such as antiarrhythmic agents . It is also used in the study of singlet-triplet bistability in bis(aminoxyl) diradicals at cryogenic temperatures. Additionally, it has applications in the field of neuropsychopharmacology, where it is used to study the effects of mixed muscarinic and sigma-1 receptor agonists in Alzheimer’s disease models .
Mechanism of Action
The mechanism of action of 3-Aminotetrahydrofuran involves its interaction with molecular targets such as muscarinic and sigma-1 receptors . It acts as an agonist for these receptors, leading to the modulation of various signaling pathways involved in neuroprotection and the reduction of amyloid-beta and tau protein levels in Alzheimer’s disease models .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Aminotetrahydrofuran include 4-Aminotetrahydropyran, 3-Aminooxetane, and tetrahydro-2H-pyran-3-amine .
Uniqueness: This compound is unique due to its specific interaction with muscarinic and sigma-1 receptors, which makes it a valuable compound in neuropsychopharmacological research . Its ability to modulate signaling pathways and reduce amyloid-beta and tau protein levels sets it apart from other similar compounds .
Properties
IUPAC Name |
oxolan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHRQMEIYLZFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909029 | |
Record name | Oxolan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104530-79-2, 88675-24-5 | |
Record name | Oxolan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxolan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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